1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

Description

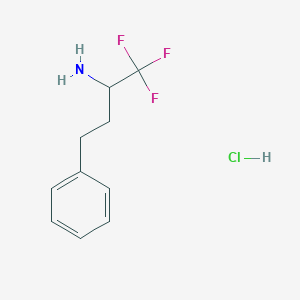

Chemical Structure:

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride (C₁₀H₁₂F₃N·HCl, MW: 253.69 g/mol) consists of a four-carbon backbone with a trifluoromethyl (-CF₃) group at the first carbon, an amine (-NH₂) at the second carbon, and a phenyl group at the terminal carbon. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutically active amines .

Properties

IUPAC Name |

1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQZHHAKUAZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-60-1 | |

| Record name | Benzenepropanamine, α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 1,1,1-Trifluoro-4-phenylbutan-2-one

- Starting Material: 1,1,1-trifluoro-4-phenylbutan-2-one (a trifluoromethylated ketone)

- Aminating Agent: Ammonia or primary amines

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Solvents: Commonly ethanol or methanol

- Reaction Conditions: Controlled temperature to optimize yield and selectivity

- Outcome: Conversion of the ketone functional group to the corresponding amine, which is then isolated as the hydrochloride salt by treatment with hydrochloric acid

This reductive amination approach is well-established and allows for efficient synthesis of the target amine hydrochloride with good purity. Industrial adaptations often optimize reagent ratios, temperature, and purification steps such as recrystallization or chromatography to maximize yield and product quality.

Alternative Synthetic Strategies and Advances

Recent research has explored more environmentally friendly and operationally simple methods for trifluoromethylated amines and related building blocks, which can be applicable or adapted to the synthesis of this compound.

Solvent-Free Nucleophilic Formylation Strategy

A notable advancement involves a solvent-free, one-pot, two-step nucleophilic formylation of trifluoromethyl ketones using formaldehyde tert-butyl hydrazone (FTBH) as a nucleophilic formylation reagent. This method proceeds via a diaza-carbonyl-ene reaction under mild conditions, leading to α-hydroxy α-trifluoromethyl diazenes, which can be converted into various trifluoromethylated building blocks.

-

- Solvent-free conditions accelerate reaction rates and reduce waste (low E-factor).

- High yields (>99%) and purity achieved without chromatographic purification.

- Scalable from milligram to gram scale.

- Mild temperatures (room temperature) and short reaction times (10–20 minutes).

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Addition of FTBH to trifluoromethyl ketone | Solvent-free, room temperature, 10-20 min | >99 | High purity, no chromatography needed |

| 2 | Acid-catalyzed isomerization and diazene-to-aldehyde transformation | HCl in biphasic H2O/Et2O or H2O/MTBE | Good yields | Direct access to α-hydroxy α-trifluoromethyl aldehydes |

This methodology offers a green and efficient alternative for preparing trifluoromethylated intermediates that can be further elaborated into amines such as this compound by subsequent reductive amination or other functional group transformations.

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 1,1,1-Trifluoro-4-phenylbutan-2-one | NH3 or amines, NaBH4 or LiAlH4, EtOH/MeOH | Well-established, high yield, scalable | Requires careful control of reducing agent |

| Solvent-Free Nucleophilic Formylation | Trifluoromethyl ketones, formaldehyde tert-butyl hydrazone | Solvent-free, room temp, acid catalysis | Green, fast, high purity, no chromatography | Requires follow-up transformations for amine |

Research Findings and Analysis

- The reductive amination method remains the most direct and widely used approach to synthesize this compound, leveraging classical organic synthesis techniques.

- The solvent-free nucleophilic formylation strategy represents a cutting-edge approach that reduces environmental impact and operational complexity, potentially serving as a platform for synthesizing various trifluoromethylated amines.

- Reaction efficiency correlates with substrate electronic properties; electron-rich aryl groups may require longer reaction times but still afford high yields.

- Industrial production often incorporates purification steps such as recrystallization or chromatography to ensure the compound meets stringent quality criteria.

- The trifluoromethyl group enhances lipophilicity and metabolic stability, which is significant for downstream biological and pharmaceutical applications, underscoring the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHClFN

- Molecular Weight: 239.67 g/mol

- Structure: The compound features a trifluoromethyl group attached to a phenylbutan-2-amine backbone, enhancing its lipophilicity and biological activity.

Chemistry

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group allows for various chemical transformations:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to imine or nitrile | KMnO, CrO |

| Reduction | Forms secondary or tertiary amines | NaBH, LiAlH |

| Substitution | Nucleophilic substitution with trifluoromethyl group | Amines, thiols |

Biological Research

The compound has been investigated for its potential biological activities:

- Mechanism of Action: The trifluoromethyl group enhances membrane permeability, allowing the compound to interact with cellular targets such as enzymes and receptors.

| Biological Activity | Potential Applications |

|---|---|

| Interaction with biomolecules | Drug development targeting diseases |

| Modulation of enzyme activity | Therapeutic uses in pharmacology |

Medicinal Chemistry

Research has explored the compound's role as a precursor in drug development:

- Therapeutic Potential: Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigations.

Case Study 1: Synthesis and Reactivity

A study published in the Royal Society of Chemistry highlighted the efficient synthesis of α-hydroxy α-trifluoromethyl aldehydes from trifluoromethyl ketones using this compound as a key intermediate. This method demonstrated high yield and purity under solvent-free conditions, showcasing the compound's utility in synthetic methodologies .

Research conducted on the biological interactions of this compound revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. The study provided insights into its structure-activity relationship (SAR), indicating that modifications to the phenyl group could enhance its efficacy against targeted biological pathways .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Trifluorinated Amine Hydrochlorides

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Cyclic and Rigid Analogs

Table 2: Comparison with Cyclopropane-Containing Amines

| Compound Name | Molecular Formula | MW (g/mol) | Structural Highlights |

|---|---|---|---|

| trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine HCl | C₁₀H₁₁F₃N·HCl | 241.66 | Cyclopropane ring fused to phenyl |

| Target Compound | C₁₀H₁₂F₃N·HCl | 253.69 | Flexible butan-2-amine backbone |

Key Observations :

Pharmacologically Active Amine Hydrochlorides

Table 3: Functional Group and Pharmacological Profile Comparisons

| Compound Name | Key Functional Groups | Pharmacological Class | Key Structural Differences vs. Target |

|---|---|---|---|

| Memantine HCl | Adamantane, amine | NMDA receptor antagonist | Bulky adamantane core vs. linear phenylbutane |

| Tapentadol HCl | Phenol, benzylamine | Opioid analgesic | Phenol group and fused ring system |

| Fluoxetine HCl | Trifluoromethyl-phenyl ether | SSRI | Ether linkage vs. direct phenyl-amine linkage |

Key Observations :

- Memantine HCl : The adamantane moiety provides high lipid solubility, enabling blood-brain barrier penetration, a feature the target compound may share due to its phenyl and -CF₃ groups .

- Tapentadol HCl: The phenol group enhances hydrogen bonding, contrasting with the target compound’s lack of hydrogen-bond donors beyond the amine .

- Fluoxetine HCl : The -CF₃ group in fluoxetine contributes to prolonged half-life, suggesting similar metabolic advantages for the target compound .

Biological Activity

Overview

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride (CAS Number: 1432681-60-1) is a synthetic compound characterized by its trifluoromethyl and phenyl groups. Its unique structure imparts distinct biological properties that are currently under investigation for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.

- Molecular Formula: C10H13ClF3N

- Molecular Weight: 239.67 g/mol

- Structure:

- The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Lipophilicity: The trifluoromethyl group allows the compound to cross cell membranes efficiently.

- Target Interaction: Once inside the cell, it may interact with various enzymes and receptors, potentially modulating their activity. The precise targets are still under investigation but may include neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of related compounds and their derivatives. While specific data on this compound is limited, compounds with similar structures have shown promising antimicrobial activity against Gram-positive bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Moderate antibacterial activity | |

| 1,3-Oxazole derivatives | Antifungal activity against C. albicans |

Neuropharmacological Effects

The compound is being investigated for potential neuropharmacological effects. Initial findings suggest that it may influence neurotransmitter systems, although detailed studies are required to elucidate these effects.

Synthesis and Evaluation

A study focused on synthesizing chiral derivatives of amino compounds highlighted the importance of structural modifications in enhancing biological activity. While this study did not directly test this compound, it provides insights into how similar compounds can be optimized for better efficacy in biological assays .

Toxicity Studies

Toxicity evaluations of structurally related compounds indicate varying degrees of toxicity. For instance, some derivatives exhibited moderate to high toxicity in aquatic models like Daphnia magna. Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent .

Research Applications

The compound has potential applications in several fields:

- Medicinal Chemistry: As a precursor for drug development targeting specific diseases.

- Biological Research: Investigated for its interactions with biomolecules and cellular pathways.

Q & A

How can the synthesis of 1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride be optimized for higher yield and purity?

Level: Basic

Methodological Answer:

Optimization requires systematic parameter screening using factorial design or response surface methodology (RSM). Key factors include reaction temperature, solvent polarity, catalyst loading, and reaction time. For fluorinated amines, trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O) are common catalysts for imine formation and reduction. Statistical design of experiments (DoE) minimizes trial-and-error approaches by identifying interactions between variables. For example, a 2³ factorial design could evaluate temperature (40–80°C), solvent (THF vs. MeOH), and catalyst concentration (0.5–2.0 equiv.) to maximize yield. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) enhances purity .

What analytical techniques are recommended for characterizing enantiomeric purity of this compound?

Level: Basic

Methodological Answer:

Enantiomeric purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) under isocratic conditions (hexane/ethanol with 0.1% TFA). Alternatively, nuclear Overhauser effect (NOE) NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate enantiomers. Mass spectrometry (MS) coupled with ion mobility spectrometry (IMS) may resolve enantiomers based on collision cross-section differences. Absolute configuration determination requires single-crystal X-ray diffraction or electronic circular dichroism (ECD) .

How can computational methods predict reaction pathways for synthesizing this compound?

Level: Advanced

Methodological Answer:

Quantum mechanical calculations (DFT at the B3LYP/6-311+G(d,p) level) model reaction intermediates and transition states. Reaction path searches using the nudged elastic band (NEB) method identify energy barriers for key steps like imine formation or trifluoromethyl group activation. Solvent effects are incorporated via the polarizable continuum model (PCM). Machine learning (ML) models trained on fluorinated amine datasets predict optimal reaction conditions (e.g., solvent-catalyst pairs) by correlating molecular descriptors (e.g., Fukui indices) with experimental yields .

What strategies address discrepancies between theoretical and experimental NMR data?

Level: Advanced

Methodological Answer:

Discrepancies often arise from conformational flexibility, solvent effects, or dynamic processes. To resolve:

- Perform variable-temperature NMR to detect slow-exchange conformers.

- Simulate NMR spectra (e.g., using Gaussian or ACD/Labs) with explicit solvent models (e.g., DMSO or CDCl₃).

- Use isotopic labeling (e.g., ¹³C or ¹⁹F) to track specific nuclei.

- Cross-validate with 2D techniques (COSY, HSQC) to confirm assignments.

For trifluoromethyl groups, ¹⁹F NMR coupling patterns (e.g., J₃-F-F) help validate stereoelectronic effects .

What safety protocols are essential when handling this compound in the lab?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification.

- Waste Disposal: Segregate halogenated waste (due to fluorine content) and neutralize acidic residues (e.g., HCl byproduct) with NaHCO₃ before disposal.

- Exposure Response: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation.

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

How to design experiments to assess the compound’s stability under various conditions?

Level: Advanced

Methodological Answer:

Use stress testing with a DoE approach:

- Variables: pH (1–13), temperature (25–80°C), light exposure (UV vs. dark), and humidity (40–80% RH).

- Analytical Tools: Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and LC-MS for byproduct identification.

- Kinetic Analysis: Calculate degradation rate constants (k) under each condition using first-order kinetics. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life.

- Mechanistic Insight: Electron paramagnetic resonance (EPR) detects free radical formation under oxidative stress .

What are the challenges in achieving enantioselective synthesis, and how to overcome them?

Level: Advanced

Methodological Answer:

Challenges:

- Fluorine’s electron-withdrawing effect reduces nucleophilicity of intermediates.

- Racemization during acidic/basic workup.

Solutions: - Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes for epoxide ring-opening).

- Kinetic resolution via lipase-catalyzed acylations (e.g., Candida antarctica lipase B).

- Dynamic kinetic resolution (DKR) with Pd/EnCat™ systems to invert configurations in situ.

- Monitor enantiomeric excess (ee) in real-time using inline polarimetry or chiral HPLC .

How can reaction fundamentals and reactor design influence scalability?

Level: Advanced

Methodological Answer:

- Reaction Kinetics: Determine rate-limiting steps (e.g., trifluoromethyl group activation) using stopped-flow IR or microcalorimetry. Scale-up requires transitioning from batch to continuous flow reactors (CFRs) for exothermic steps.

- Mixing Efficiency: Computational fluid dynamics (CFD) models optimize impeller design (e.g., Rushton turbines) for viscous fluorinated intermediates.

- Heat Transfer: Jacketed reactors with cryogenic cooling (−20°C) prevent thermal degradation.

- Safety Protocols: Inert gas purging (N₂/Ar) minimizes combustion risks during hydrogenation .

How to resolve data contradictions between mass spectrometry and elemental analysis?

Level: Advanced

Methodological Answer:

- Cross-Validation: Confirm molecular ion ([M+H]⁺ or [M-Cl]⁺) via high-resolution MS (HRMS, <5 ppm error). For elemental analysis, use combustion analysis (C, H, N) and ion chromatography (F, Cl).

- Sample Purity: Remove salts (e.g., HCl byproduct) via ion-exchange resins or preparative HPLC.

- Alternative Ionization: Electrospray ionization (ESI) may suppress ionization of fluorinated species; switch to atmospheric-pressure chemical ionization (APCI) .

What computational tools predict biological activity of fluorinated amine derivatives?

Level: Advanced

Methodological Answer:

- QSAR Models: Train ML algorithms (e.g., random forests) on datasets linking fluorine’s Hammett σₚ values to receptor binding (e.g., serotonin transporters).

- Molecular Docking: AutoDock Vina or Schrödinger Glide simulates interactions with target proteins (e.g., monoamine oxidases). Fluorine’s electrostatic potential maps highlight halogen-bonding hotspots.

- ADMET Prediction: SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.